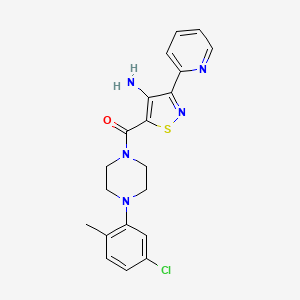

![molecular formula C11H13F2NO B2546505 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine CAS No. 2202078-76-8](/img/structure/B2546505.png)

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, where a nitrogen nucleophile is used to achieve regioselectivity . Similarly, efficient synthesis methods for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involve reactions with methylamine and sodium methoxide . These methods highlight the importance of controlling reaction conditions to achieve the desired regioselectivity and yield in the synthesis of pyridine derivatives.

Molecular Structure Analysis

X-ray diffraction is a common technique used to analyze the solid-state structure of pyridine derivatives. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was studied using X-ray analysis, revealing the presence of hydrogen bonds and aromatic π-π stacking interactions . The crystal structure of 2-iodo-3-methoxy-6-methylpyridine also features weak intermolecular hydrogen bonds and short I...N contacts, indicating the influence of substituents on the molecular arrangement .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including halogenation, nitration, and aminomethylation. For example, 2-iodo-3-methoxy-6-methylpyridine is prepared by reacting 3-methoxy-6-methylpyridine with potassium iodide and iodine . The aminomethylation of 2-aryl-substituted 3-hydroxypyridines demonstrates the reactivity of different positions on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their optical properties, are influenced by their molecular structure. Compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile exhibits absorption and fluorescence maxima at specific wavelengths, and solvent effects on emission spectra have been studied . The luminescent properties of bipyridine compounds with pyridin-2-yloxy substituents have been investigated, showing strong fluorescence and potential applications in OLEDs .

Wissenschaftliche Forschungsanwendungen

Research involving "2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine" spans various fields, including medicinal chemistry, organic synthesis, and pharmacology. The molecule's unique structure lends itself to diverse scientific investigations, from the development of imaging agents to the synthesis of complex organic molecules. Below are detailed applications derived from recent scientific studies.

Development of Imaging Agents

Rodríguez-Rangel et al. (2019, 2020) explored derivatives of 4-aminopyridine (4AP), focusing on compounds with modifications at the 3 position, such as methyl (-CH3), methoxy (-OCH3), and trifluoromethyl (-CF3) groups. Their research aimed to identify potential candidates for Positron Emission Tomography (PET) imaging and therapy, particularly for detecting demyelinated lesions in models of Multiple Sclerosis (MS). These studies underscore the potential of "2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine" analogs in the development of novel imaging agents and therapeutic options for neurological conditions (Rodríguez-Rangel et al., 2019) (Rodríguez-Rangel et al., 2020).

Synthesis of Complex Organic Molecules

Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, highlighting the synthetic versatility of methoxypyridines in organic synthesis. The study provides insights into the mechanisms of metalation and potential applications in synthesizing complex organic structures, which could include "2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine" and its derivatives (Nagaradja et al., 2012).

Anticancer Research

Research by Li et al. (2019) on Zinc(II) Terpyridine Complexes revealed that substituent groups significantly influence photoluminescent properties and antiproliferative activity against tumor cells. The study emphasizes the role of methoxypyridine derivatives in the development of new anticancer agents, suggesting that modifications such as those in "2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine" could lead to potent anticancer compounds (Li et al., 2019).

Eigenschaften

IUPAC Name |

2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-8-3-2-4-14-10(8)15-7-9-5-11(12,13)6-9/h2-4,9H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLMDMHABVDCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)

![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)

![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)

![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)